5-Indol-1-yl-5-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-indol-1-yl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVSTQXHBOXZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123154-20-1 | |

| Record name | 5-(1H-indol-1-yl)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5-Indol-1-yl-5-oxopentanoic acid

An In-Depth Technical Guide to 5-Indol-1-yl-5-oxopentanoic Acid: Structure, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs and biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific indole derivative, 5-Indol-1-yl-5-oxopentanoic acid. While direct experimental data for this compound is sparse in public literature, this document synthesizes information from analogous structures and established chemical principles to detail its chemical identity, physicochemical properties, probable synthetic pathways, and spectroscopic characteristics. Furthermore, we explore its potential, yet unproven, therapeutic applications by examining structure-activity relationships of related indole-based compounds, particularly in the context of inflammatory diseases. This whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged with indole chemistry and the discovery of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives represent a vast and vital class of heterocyclic compounds, renowned for their diverse and potent biological activities.[4] This structural motif is found in essential natural products, such as the amino acid tryptophan, and forms the core of numerous pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.[1][2] The versatility of the indole ring allows for structural modifications that can fine-tune a compound's interaction with various biological targets, including enzymes and receptors.[3] This guide focuses on 5-Indol-1-yl-5-oxopentanoic acid, a molecule that combines the indole scaffold with a five-carbon carboxylic acid chain via a stable N-acyl linkage. Understanding the properties and potential of such derivatives is crucial for the rational design of new and effective therapeutic agents.

Chemical Identity and Structure

The fundamental identity of 5-Indol-1-yl-5-oxopentanoic acid is established by its unique structural arrangement, which dictates its chemical behavior and potential biological function.

-

IUPAC Name: 5-(1H-indol-1-yl)-5-oxopentanoic acid

-

CAS Number: 123154-20-1

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 231.25 g/mol

-

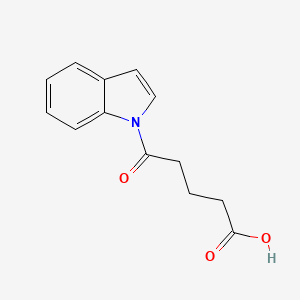

Chemical Structure: (A 2D representation of the molecule, showing an indole ring N-acylated with a pentanoic acid chain.)

The structure features a planar indole ring system where the nitrogen atom at position 1 is acylated, forming an amide bond with a pentanoic acid moiety. This linkage removes the basicity of the indole nitrogen and introduces a flexible, hydrophilic carboxylic acid tail.

Physicochemical Properties

Experimental physicochemical data for 5-Indol-1-yl-5-oxopentanoic acid are not extensively reported in peer-reviewed literature. The following table summarizes key identifiers and includes computed property values derived from cheminformatics models for structurally related compounds, which serve as estimations.[5]

| Property | Value / Description | Source |

| IUPAC Name | 5-(1H-indol-1-yl)-5-oxopentanoic acid | - |

| CAS Number | 123154-20-1 | Arctom, Inc. |

| Molecular Formula | C₁₃H₁₃NO₃ | Arctom, Inc. |

| Molecular Weight | 231.25 g/mol | Arctom, Inc. |

| Appearance | Expected to be a solid at room temperature. | Inference |

| XLogP3 (Predicted) | ~1.5 - 2.5 | Estimation |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Calculation |

| Hydrogen Bond Acceptors | 3 (from the two oxygen atoms of the carboxyl and the amide oxygen) | Calculation |

| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous bases. | Inference |

Synthesis and Reactivity

The most direct and logical synthetic route to 5-Indol-1-yl-5-oxopentanoic acid is the N-acylation of indole with a derivative of glutaric acid.

The Challenge of Indole Acylation

A primary challenge in indole chemistry is controlling the regioselectivity of acylation. The indole nucleus has two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3).

-

C3-Acylation (Friedel-Crafts type): Typically favored under Lewis acidic conditions, where an acylating agent (like an acid chloride or anhydride) reacts preferentially at the electron-rich C3 position.[6]

-

N1-Acylation: Generally achieved by first deprotonating the indole N-H with a base (e.g., NaH, KOH) to form the highly nucleophilic indolide anion, which then reacts with the acylating agent. Alternatively, methods using thioesters as the acyl source have demonstrated high chemoselectivity for the N-position.[7]

Proposed Synthetic Protocol

A plausible and efficient method for the selective synthesis of the title compound involves a base-mediated reaction. This self-validating protocol ensures that the desired N-acylated product is favored.

Reaction: Indole + Glutaric Anhydride → 5-(1H-indol-1-yl)-5-oxopentanoic acid

Step-by-Step Methodology:

-

Deprotonation: To a solution of indole (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Causality: The use of a strong, non-nucleophilic base is critical to quantitatively generate the indolide anion. An inert atmosphere prevents quenching of the base and anion by moisture.

-

-

Acylation: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of glutaric anhydride (1.2 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0-5 °C.

-

Causality: Glutaric anhydride is a less reactive acylating agent than an acid chloride, which helps control the reaction. The five-membered ring of the anhydride is opened by the nucleophilic attack of the indolide anion.

-

-

Work-up and Purification: After stirring for 2-4 hours at room temperature, quench the reaction by the slow addition of water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the carboxylate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Causality: Acidification is essential to convert the sodium salt of the product into the free carboxylic acid, rendering it more soluble in organic solvents for extraction.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 5-Indol-1-yl-5-oxopentanoic acid.

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆):

-

Carboxylic Acid Proton: A broad singlet expected far downfield, >12 ppm.

-

Indole Protons:

-

H7 (ortho to N-acyl): A doublet around 8.2-8.4 ppm.

-

H4: A doublet around 7.6-7.8 ppm.

-

H2 & H3: Doublets around 7.6 ppm and 6.7 ppm, respectively, showing a characteristic coupling of ~3.5 Hz.

-

H5 & H6: Triplets (or doublet of doublets) in the aromatic region, ~7.2-7.4 ppm.

-

-

Aliphatic Chain Protons:

-

Two distinct triplets for the -CH₂- groups adjacent to the carbonyls, expected around 2.8-3.0 ppm (next to N-C=O) and 2.2-2.4 ppm (next to COOH).

-

A multiplet (quintet) for the central -CH₂- group around 1.9-2.1 ppm.

-

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbons: Two signals expected around 174 ppm (carboxylic acid) and 171 ppm (amide).

-

Indole Carbons: Eight distinct signals in the aromatic region (approx. 108-136 ppm).

-

Aliphatic Carbons: Three signals expected in the upfield region (approx. 20-35 ppm).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak expected at m/z = 231.

-

Key Fragments: A characteristic fragment at m/z = 117 corresponding to the indole radical cation after cleavage of the N-acyl bond. Other fragments may arise from the loss of H₂O (m/z = 213) and COOH (m/z = 186).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band from the carboxylic acid, typically 2500-3300 cm⁻¹.

-

C=O Stretch: Two strong, distinct absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1680-1700 cm⁻¹ (N-acyl amide).

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹.

-

Potential Biological Activity and Therapeutic Applications

Direct biological studies on 5-Indol-1-yl-5-oxopentanoic acid have not been reported in the literature. However, its structure, which combines an indole core with a carboxylic acid side chain, is highly relevant in the context of enzyme inhibition, particularly for cytosolic phospholipase A2α (cPLA₂α).

Rationale: Indole Derivatives as cPLA₂α Inhibitors

cPLA₂α is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids.[11] Arachidonic acid is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Therefore, inhibiting cPLA₂α is a major therapeutic strategy for treating inflammatory diseases.[10]

Several potent indole-based cPLA₂α inhibitors have been developed, and a common structural feature is a carboxylic acid moiety.[12] This acidic group is often crucial for binding to the enzyme's active site. For instance, the potent inhibitor Efipladib features a benzoic acid group attached to a complex indole scaffold and has demonstrated efficacy in in vivo models of inflammation.[12] The pentanoic acid chain of 5-Indol-1-yl-5-oxopentanoic acid provides a flexible linker to a terminal carboxylic acid, making it a plausible candidate for interaction with the cPLA₂α active site.

Proposed Mechanism and Future Directions

As a hypothetical cPLA₂α inhibitor, 5-Indol-1-yl-5-oxopentanoic acid could occupy the active site of the enzyme, preventing the binding and hydrolysis of its phospholipid substrate. This would halt the production of arachidonic acid and subsequently block the entire downstream inflammatory cascade.

Caption: The role of cPLA₂α in inflammation and its potential inhibition.

Expert Insight: The lack of published data presents an opportunity. 5-Indol-1-yl-5-oxopentanoic acid represents a foundational structure. Its evaluation in cPLA₂α enzymatic and cell-based assays is a logical first step. Subsequent structure-activity relationship (SAR) studies could involve modifying the indole ring (e.g., with halogens or methoxy groups) or altering the length and rigidity of the acid chain to optimize potency and pharmacokinetic properties.

Safety and Handling

No specific toxicology data for 5-Indol-1-yl-5-oxopentanoic acid is available. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Indol-1-yl-5-oxopentanoic acid is a well-defined chemical entity that sits at the intersection of the privileged indole scaffold and the pharmacologically relevant carboxylic acid functional group. While its biological properties remain unexplored, this guide has established its chemical identity, proposed a robust synthetic pathway, and detailed its expected spectroscopic signature. Based on compelling structural analogies with known cPLA₂α inhibitors, this compound represents a promising, yet unvalidated, starting point for the development of novel anti-inflammatory agents. Further experimental investigation is warranted to confirm its synthesis and to explore its potential as a valuable tool in drug discovery research.

References

-

PubChem. Compound Summary for CID 71655222, 5-(6-chloro-2-hexyl-1H-indol-1-yl)-5-oxo-valeric acid. National Center for Biotechnology Information. ([Link])

-

Shafique, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. ([Link])

-

Chourasiya, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. ([Link])

-

Bansal, R., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Pharmaceutical Analysis. ([Link])

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. ([Link])

-

Wang, B., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8344. ([Link])

-

Chen, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 49-54. ([Link])

-

Arctom, Inc. Product Page for 5-(1H-indol-1-yl)-5-oxopentanoicacid (CAS NO. 123154-20-1). ([Link])

-

Li, M., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. ([Link])

-

Gijón, M. A., & Leslie, C. C. (2011). Regulation of the catalytic function of cytosolic phospholipase A2α. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 1123-1132. ([Link])

-

Kokotou, M. G., & Kokotos, G. (2017). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Trends in Pharmacological Sciences, 38(4), 330-342. ([Link])

-

McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. ([Link])

Sources

- 1. 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(1H-indol-3-ylamino)-5-oxopentanoic acid | C13H14N2O3 | CID 115163801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sodium 5-(1H-indol-3-yl)-5-oxopentanoate | C13H12NNaO3 | CID 23675356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 5-(6-chloro-2-hexyl-1H-indol-1-yl)-5-oxo-valeric acid | C19H24ClNO3 | CID 71655222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haixingli.github.io [haixingli.github.io]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. mdpi.com [mdpi.com]

- 11. 5-[(2-hydroxy-5-nitrophenyl)amino]-5-oxopentanoic acid | Benchchem [benchchem.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility of 5-Indol-1-yl-5-oxopentanoic acid in Water and Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-Indol-1-yl-5-oxopentanoic acid, a molecule of interest in pharmaceutical and chemical research. Given its amphiphilic nature, understanding its behavior in various solvents is critical for its application in drug development, formulation, and synthesis. This document will delve into the theoretical principles governing its solubility, predictive analysis in aqueous and organic media, and a detailed experimental protocol for empirical determination.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 5-Indol-1-yl-5-oxopentanoic acid, which possesses both hydrophobic and hydrophilic moieties, its solubility profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. Furthermore, in a laboratory setting, solubility is a crucial factor for reaction kinetics, purification, and formulation.

The structure of 5-Indol-1-yl-5-oxopentanoic acid, featuring a nonpolar indole ring system and a polar carboxylic acid group, suggests a nuanced solubility behavior that is highly dependent on the solvent's properties. The indole group is known for its aromaticity and hydrophobicity, while the carboxylic acid can engage in hydrogen bonding and deprotonation, enhancing aqueous solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. For 5-Indol-1-yl-5-oxopentanoic acid, the interplay of its functional groups will govern its interactions with different solvents.

-

The Indole Moiety: The indole ring is a bicyclic aromatic system that is largely nonpolar and hydrophobic. It will favor interactions with nonpolar organic solvents through van der Waals forces. Indole itself is only slightly soluble in water but shows good solubility in organic solvents like ethanol, ether, and chloroform.[2][3] The nitrogen atom in the indole ring can act as a hydrogen bond donor, which can slightly enhance its interaction with polar solvents.[4]

-

The Carboxylic Acid Group: The pentanoic acid chain terminating in a carboxyl group (-COOH) is the primary hydrophilic center of the molecule. This group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). In aqueous solutions, the carboxylic acid can ionize to form a carboxylate anion (-COO⁻), which significantly increases water solubility due to strong ion-dipole interactions with water molecules. The extent of ionization is dependent on the pH of the solution and the pKa of the carboxylic acid.

Predicted Solubility Profile

Based on its structure, the solubility of 5-Indol-1-yl-5-oxopentanoic acid can be predicted as follows:

-

Water: The presence of the carboxylic acid group suggests some degree of water solubility. However, the bulky and hydrophobic indole ring will limit this solubility. At neutral pH, the compound is expected to be sparingly soluble in water. The solubility in aqueous solutions can be significantly increased by adjusting the pH. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to the more soluble carboxylate form.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and can also interact with the indole ring to some extent. Therefore, 5-Indol-1-yl-5-oxopentanoic acid is expected to have good solubility in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds. They can act as hydrogen bond acceptors and have a high dielectric constant, which helps to solvate both the polar and nonpolar parts of the molecule. High solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the compound is expected to have poor solubility in nonpolar solvents. The energy required to break the hydrogen bonds between the carboxylic acid groups and to disrupt the solvent-solvent interactions would not be compensated by the weak van der Waals interactions between the indole ring and the nonpolar solvent.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 5-Indol-1-yl-5-oxopentanoic acid, a systematic approach is necessary. The following protocol is designed to provide reliable and reproducible results.

Objective: To determine the qualitative and semi-quantitative solubility of 5-Indol-1-yl-5-oxopentanoic acid in a range of solvents.

Materials:

-

5-Indol-1-yl-5-oxopentanoic acid

-

Deionized water

-

5% w/v Sodium Hydroxide (NaOH) solution

-

5% w/v Sodium Bicarbonate (NaHCO₃) solution

-

5% v/v Hydrochloric Acid (HCl) solution

-

Ethanol (95%)

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Hexane

-

Toluene

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated balance

-

Spatula

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Dispensing: Accurately weigh approximately 10 mg of 5-Indol-1-yl-5-oxopentanoic acid and place it into each labeled test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.[5]

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 60 seconds.[1]

-

Observation: After mixing, allow the tubes to stand for at least 3 minutes and observe for dissolution. A compound is considered soluble if it dissolves completely, leaving no visible solid particles.[1] If the compound is insoluble, the mixture will appear cloudy or a precipitate will be visible.

-

Heating (for semi-quantitative analysis): For solvents in which the compound is sparingly soluble, gentle heating can be applied to assess if solubility increases with temperature.

-

pH Modification for Aqueous Solubility:

-

To the test tube with water, if the compound is insoluble, add 5% NaOH solution dropwise, mixing after each drop, and observe for dissolution. This will indicate if the compound is an acid.[6][7]

-

If soluble in NaOH, test its solubility in 5% NaHCO₃. Solubility in NaHCO₃ indicates a relatively strong acid.[6]

-

If the compound is insoluble in water and basic solutions, test its solubility in 5% HCl to check for basic functional groups (not expected for this compound).[6][7]

-

Data Interpretation:

The observations should be recorded in a structured table.

| Solvent | Polarity | Predicted Solubility | Observed Solubility | Notes |

| Water | Polar Protic | Sparingly Soluble | ||

| 5% NaOH | Aqueous Base | Soluble | pH-dependent | |

| 5% NaHCO₃ | Aqueous Base | Potentially Soluble | pH-dependent | |

| 5% HCl | Aqueous Acid | Insoluble | ||

| Ethanol | Polar Protic | Soluble | ||

| Methanol | Polar Protic | Soluble | ||

| DMSO | Polar Aprotic | Soluble | ||

| Hexane | Nonpolar | Insoluble | ||

| Toluene | Nonpolar | Insoluble |

Visualizing the Concepts

Molecular Structure and Functional Groups

Caption: Molecular structure of 5-Indol-1-yl-5-oxopentanoic acid.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of the compound.

Conclusion

The solubility of 5-Indol-1-yl-5-oxopentanoic acid is a critical parameter that is governed by the presence of its two distinct functional regions: the hydrophobic indole ring and the hydrophilic carboxylic acid chain. This dual nature leads to a predictable yet complex solubility profile, with limited solubility in water at neutral pH and in nonpolar organic solvents, and good solubility in polar organic solvents and basic aqueous solutions. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is essential for its effective use in research and development. Understanding and quantifying the solubility of this compound is a key step in unlocking its full potential in various scientific applications.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

- Vertex AI Search. (2024). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (2016). A manifold implications of indole and its derivatives: A brief Review. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

5-Indol-1-yl-5-oxopentanoic Acid Derivatives: From Synthetic Scaffolds to Photolabile Probes

[1][2]

Part 1: Executive Summary & Structural Logic

5-Indol-1-yl-5-oxopentanoic acid represents a specific class of N-acylated indoles where the nitrogen atom (N1) of the indole ring is functionalized with a glutaric acid moiety via an amide linkage.[1][2]

-

Core Scaffold: Indole ring attached at N1 to a 5-carbon chain terminating in a carboxylic acid, with a ketone (carbonyl) at the C5 position (the attachment point).[1][2]

-

Chemical Identity:

The "Isomer Trap": N1 vs. C3

In drug discovery, it is vital to distinguish this scaffold from its more common isomer, 5-(1H-indol-3-yl)-5-oxopentanoic acid (3-glutarylindole).[1][2]

Part 2: History and Discovery[1][2][3]

The discovery of 5-indol-1-yl-5-oxopentanoic acid derivatives follows two distinct timelines: chemical synthesis methodology and neuroscientific application.[1][2]

The Synthetic Era (1950s–1980s)

Early interest in this scaffold arose from the challenge of controlling indole regioselectivity.[1][2]

-

The Friedel-Crafts Dominance: Reaction of indole with glutaric anhydride typically yields the C3-acylated product due to the high electron density at C3.[1][2]

-

The N-Acylation Breakthrough: Chemists discovered that deprotonating the indole nitrogen (using strong bases like NaH) creates the indolyl anion, which attacks the anhydride at the nitrogen, yielding the 5-indol-1-yl-5-oxopentanoic acid (N-acylation).[1][2] This established the scaffold as a viable, albeit less stable, intermediate for creating N-alkylated indoles via reduction.[1]

The Photonic Era: Discovery of DNI-Glutamate (2000s)

The most significant historical milestone for this scaffold was the development of caged neurotransmitters .[1][2]

-

The Problem: Researchers needed a way to release glutamate (the brain's primary excitatory neurotransmitter) with high spatiotemporal precision using lasers.[1][2] Early "caged" compounds (like MNI-Glu) were useful but had limitations in quantum yield and two-photon cross-section.[1]

-

The Discovery: In 2005 , George Papageorgiou and colleagues synthesized DNI-Glutamate (4-methoxy-5,7-dinitroindolinyl-glutamate).[1][2]

-

The Connection: The core linker strategy involved an N-acylated indole/indoline backbone.[1][2] The 5-oxopentanoic chain acts as the "linker" that mimics the glutamate side chain or stabilizes the photolabile core.[1][2]

-

Impact: This derivative allowed for two-photon uncaging , enabling scientists to map neural circuits with sub-micrometer precision in 3D tissue.[1][2]

Part 3: Chemical Synthesis & Regiocontrol[1][2]

The synthesis of 5-indol-1-yl-5-oxopentanoic acid requires strict control of reaction conditions to prevent C3-acylation or polymerization.[1]

Mechanism of Regioselectivity[1][2]

-

Kinetic Control (N-Acylation): Favored by high basicity (indolyl anion) and aprotic polar solvents (DMF/DMSO).[1][2]

-

Thermodynamic Control (C-Acylation): Favored by Lewis acids (AlCl3) or protic conditions, leading to the C3 isomer.[1][2]

DOT Diagram: Synthesis Pathway

The following diagram illustrates the divergent synthesis of N1 vs. C3 derivatives and the progression to DNI probes.

Caption: Divergent synthesis pathways showing the generation of the N1-scaffold (Top) versus the C3-isomer (Bottom), leading to high-value nitroindoline probes.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-(1H-Indol-1-yl)-5-oxopentanoic Acid

Objective: Selective N-acylation of indole with glutaric anhydride.[1][2]

Materials:

-

Dichloromethane (DCM) / HCl (1M)[1]

Methodology:

-

Deprotonation: In a flame-dried flask under Argon, dissolve Indole in anhydrous DMF. Cool to 0°C.[1]

-

Anion Formation: Add NaH portion-wise. Stir for 30 minutes at 0°C until H2 evolution ceases. The solution will turn yellow/brown (Indolyl anion).[1]

-

Acylation: Add Glutaric Anhydride (dissolved in minimal DMF) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (pH ~2). The product may precipitate.[1]

-

Extraction: Extract with DCM (3x). Wash organic phase with Brine.[1] Dry over Na2SO4.[1][2]

-

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the N-acylated acid.[1]

Validation:

Part 5: Applications in Drug Discovery & Neuroscience[1][2]

Photolabile "Caged" Compounds (The DNI Class)

The derivative DNI-Glutamate (and related MNI analogs) relies on the N-acyl-nitroindoline core.[1][2]

-

Mechanism: Upon irradiation (UV or 2-photon IR), the nitro group facilitates an intramolecular redox reaction, cleaving the N-acyl bond.[1][2]

-

Release: This releases the "payload" (Glutamate) attached to the acyl chain, restoring biological activity instantly.[1][2]

-

Advantage: The 5-oxopentanoic linker provides the necessary spacing and solubility profile for the caged complex to function in aqueous physiological buffers.[1][2]

Medicinal Chemistry Linkers

The 5-indol-1-yl-5-oxopentanoic acid scaffold is used as a "Cap-Linker" motif in designing inhibitors for:

-

Histone Deacetylases (HDACs): The indole acts as the "Cap" (surface recognition), the 5-oxo-pentyl chain as the "Linker" (spanning the enzyme tunnel), and the acid (converted to hydroxamic acid) as the Zinc-binding group.[1][2]

-

Pharmacology: N1-substitution improves lipophilicity compared to C3-isomers, potentially enhancing Blood-Brain Barrier (BBB) permeability.[1][2]

Data Summary: N1 vs C3 Properties

| Property | N1-Isomer (5-Indol-1-yl...) | C3-Isomer (5-Indol-3-yl...) |

| Synthesis | Base-catalyzed (NaH) | Acid-catalyzed (AlCl3) |

| Stability | Hydrolytically labile (Amide) | Stable (Ketone) |

| Key Application | Caged Neurotransmitters (DNI) | Auxins, HDAC Inhibitors |

| Electronic Effect | Electron Withdrawing (Deactivates Ring) | Electron Donating (Activates Ring) |

References

-

Papageorgiou, G., & Corrie, J. E. (2000).[1][2] Synthetic and photolytic studies of nitroindolines: highly efficient photolabile protecting groups for carboxylates and amines. Tetrahedron , 56(41), 8197-8205.[1] Link[1][2]

-

Ellis-Davies, G. C. (2007).[1][2] Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods , 4(10), 807-816.[1] Link[1][2]

-

ChemicalBook. (n.d.).[1][2] 5-(2,3-Dihydro-indol-1-yl)-5-oxo-pentanoic acid (CAS 239135-37-6).[1][2] Retrieved from ChemicalBook Database.[1][2] Link

-

Ottoni, O., et al. (2006).[1][2] Efficient Acylation of Indoles with Acid Anhydrides. Organic Letters , 8(22), 5129-5132.[1] (Demonstrating N-acylation protocols). Link[1][2]

Methodological & Application

Application Notes & Protocols: 5-Indol-1-yl-5-oxopentanoic Acid as a Novel Cleavable Linker in Targeted Drug Delivery

Introduction: The Critical Role of Linkers in Advanced Drug Conjugates

The paradigm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), hinges on the synergistic interplay of three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that tethers them. The linker is far from a passive connector; it is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity.[3] However, upon reaching the target tissue or after internalization into the cancer cell, the linker must efficiently cleave to release the cytotoxic agent in its fully active form.[4][5][6][7]

Cleavable linkers, which are designed to be selectively severed by specific triggers within the tumor microenvironment or inside the cell (e.g., low pH, reducing conditions, or specific enzymes), have become a cornerstone of modern ADC design.[8][9] They offer versatility and the potential for a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[6] This document introduces a novel linker concept based on the 5-indol-1-yl-5-oxopentanoic acid scaffold, exploring its potential as an enzymatically cleavable linker for applications in drug design and targeted delivery.

A Novel Linker Concept: The Potential of the N-Acylindole Moiety

We propose 5-Indol-1-yl-5-oxopentanoic acid as a promising candidate for a new class of cleavable linkers. The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, valued for its unique biological and chemical properties.[4][5][10] In this linker design, the core components each serve a distinct and vital function:

-

The N-Acylindole Group: This moiety serves as the proposed cleavable trigger . The amide bond formed on the indole nitrogen is hypothesized to be susceptible to enzymatic hydrolysis by intracellular proteases or amidases (e.g., carboxylesterases) that are abundant in the lysosomal compartment of cancer cells.[11][12] The low nucleophilicity of the indole nitrogen makes the N-acylation chemically distinct, and the resulting N-acylindole bond presents a unique substrate for enzymatic recognition compared to standard peptide linkers.[6][13][14]

-

The Pentanoic Acid Spacer: The five-carbon chain provides spatial separation between the antibody and the payload. This spacing is crucial to mitigate potential steric hindrance that could interfere with either antigen binding by the antibody or the cytotoxic action of the payload.

-

The Terminal Carboxylic Acid: This functional group provides a versatile and well-established handle for conjugation. It can be readily activated to form a reactive ester, enabling covalent linkage to amine or hydroxyl groups present on cytotoxic payloads or targeting ligands.

Below is a diagram illustrating the conceptual framework for employing this linker in an Antibody-Drug Conjugate.

Caption: Conceptual structure of an ADC using the proposed linker.

Synthesis and Characterization of 5-Indol-1-yl-5-oxopentanoic Acid

The synthesis of N-acylindoles can be challenging due to the competing reactivity of the C3 position and the low nucleophilicity of the indole nitrogen.[13][15] However, direct N-acylation methods have been developed. A plausible synthetic route involves the reaction of indole with glutaric anhydride under appropriate conditions, followed by purification.

Proposed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in a suitable aprotic solvent such as toluene or mesitylene.

-

Addition of Reagents: Add glutaric anhydride (1.1 eq) and a catalytic amount of boric acid (0.3 eq).[16] Boric acid has been shown to facilitate the direct N-acylation of indoles with carboxylic acids.[16]

-

Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction. Heat the mixture to reflux (approx. 110-165 °C depending on the solvent) for 24-48 hours.[16]

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-indol-1-yl-5-oxopentanoic acid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Parameter | Expected Data Range/Value |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Peaks corresponding to indole ring protons, and two distinct methylene proton signals from the pentanoic acid chain. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 230.1 |

Protocols for Linker Activation and Conjugation

The terminal carboxylic acid of the linker must be activated to facilitate conjugation with an amine-containing payload. The most common and reliable method is the formation of an N-hydroxysuccinimide (NHS) ester.[17]

Protocol 4.1: Activation of 5-Indol-1-yl-5-oxopentanoic Acid

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This intermediate is significantly more reactive towards primary amines than the original carboxylic acid, enabling efficient amide bond formation.[17]

Materials:

-

5-Indol-1-yl-5-oxopentanoic acid

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer

Procedure:

-

Dissolve 5-indol-1-yl-5-oxopentanoic acid (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) to the solution and stir until dissolved.

-

Add EDC hydrochloride (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting solution containing the activated Linker-NHS ester can be used directly in the subsequent conjugation step.

Protocol 4.2: Conjugation to an Amine-Containing Payload

Procedure:

-

Dissolve the amine-containing payload (e.g., a cytotoxic drug with a primary amine) (1.0 eq) in a suitable solvent like DMF or DMSO.

-

To this solution, add the freshly prepared Linker-NHS ester solution (1.1 eq) dropwise while stirring.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the released NHS and facilitate the reaction.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., LC-MS) to confirm the formation of the desired linker-payload conjugate.

-

Upon completion, purify the conjugate using preparative HPLC to isolate the final product.

Caption: Workflow for linker activation and payload conjugation.

Proposed Mechanism of Action: Enzymatic Cleavage

The central hypothesis for this linker's utility is its selective cleavage within the target cell. We propose that the N-acylindole bond is stable in the physiological conditions of the bloodstream (pH 7.4) but is hydrolyzed by enzymes prevalent in the lysosomal compartment (pH 4.5-5.0), such as proteases, peptidases, or carboxylesterases.[11][12]

Upon ADC internalization and trafficking to the lysosome, these enzymes would recognize and cleave the N-acyl bond, releasing the pentanoic acid-payload derivative. Depending on the payload's structure, this initial cleavage product may undergo further spontaneous degradation to release the unmodified, active drug.

Caption: Proposed pathway for ADC internalization and enzymatic linker cleavage.

Experimental Validation: A Roadmap for Researchers

To validate the utility of 5-indol-1-yl-5-oxopentanoic acid as a linker, a systematic experimental workflow is required.

Protocol 6.1: Plasma Stability Assay

Objective: To determine the stability of the linker-payload conjugate in plasma to predict its in vivo stability.

-

Incubate the linker-drug conjugate in human and mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Precipitate plasma proteins using acetonitrile.

-

Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released payload.

-

Calculate the half-life (t₁/₂) of the conjugate in plasma. A long half-life is indicative of good stability.[18]

Protocol 6.2: In Vitro Cytotoxicity Assay

Objective: To evaluate the target-specific cell-killing activity of the fully assembled ADC.

-

Conjugate the linker-payload to a relevant monoclonal antibody (e.g., Trastuzumab for HER2-positive cancer cells).

-

Culture target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cancer cell lines.

-

Treat cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

-

Incubate for 72-96 hours.

-

Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each condition. A potent ADC will show a low IC₅₀ in antigen-positive cells and a significantly higher IC₅₀ in antigen-negative cells.

Conclusion and Future Directions

The proposed use of 5-indol-1-yl-5-oxopentanoic acid as a cleavable linker represents a novel avenue in the design of targeted drug delivery systems. Its unique N-acylindole chemistry offers the potential for a distinct enzymatic cleavage profile compared to commonly used linkers. The protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to synthesize, conjugate, and validate this promising linker.

Future work should focus on a detailed investigation of the enzymatic cleavage mechanism, identifying the specific enzymes responsible for hydrolysis. Furthermore, modifying the indole ring or the pentanoic acid backbone could modulate the linker's stability and cleavage kinetics, allowing for fine-tuning of its properties for specific therapeutic applications. This scaffold holds the potential to expand the toolbox of linker technologies, ultimately contributing to the development of safer and more effective targeted therapies.

References

-

Perrin, C., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]

-

Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Spring Group. Available at: [Link]

-

St. Amant, M., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. RSC Publishing. Available at: [Link]

-

Bangalore University. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

-

Lim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. Available at: [Link]

-

Johnson, J. A., et al. (2012). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH. Available at: [Link]

-

Johnson, J. A., et al. (2012). Undesired versus designed enzymatic cleavage of linkers for liver targeting. PubMed - NIH. Available at: [Link]

-

LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. Available at: [Link]

-

Wu, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]

-

Kutyavin, I. V., et al. (2000). Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support. PubMed. Available at: [Link]

-

Reddit. (2021). Best way to activate carboxylic acids on silane polymer? r/Chempros. Available at: [Link]

-

Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. Available at: [Link]

-

Park, B., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. PMC. Available at: [Link]

-

Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]

-

Waske, P. A., et al. (2012). Development of an Indole-Based Chemically Cleavable Linker Concept for Immobilizing Bait Compounds for Protein Pull-Down Experiments. ACS Publications. Available at: [Link]

-

Chau, Y., et al. (2004). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. Available at: [Link]

-

Panowksi, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]

-

Takahashi, K., et al. (2026). Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A. ChemRxiv. Available at: [Link]

-

Barghash, A. M., et al. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]

-

Kim, J., et al. (2018). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing. Available at: [Link]

-

Carbone, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]

-

Waters Corporation. (2014). Antibody Drug Conjugates: Characterization. YouTube. Available at: [Link]

-

Abzena. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Available at: [Link]

-

D'Souza, A. A., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. Available at: [Link]

-

Vaia. (n.d.). There are many methods for activating a carboxylic acid in preparation for coupling with an amine. The following method converts the acid to an N-hydroxysuccinimide (NHS) ester. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]

- 3. BJOC - Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation [beilstein-journals.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. escholarship.org [escholarship.org]

- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jbarbiomed.com [jbarbiomed.com]

- 13. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole Nucleophile Triggers Mechanistic Divergence in Ni-Photoredox N-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 5-Indol-1-yl-5-oxopentanoic acid from Glutaric Anhydride

Executive Summary

This application note details the regioselective synthesis of 5-Indol-1-yl-5-oxopentanoic acid (also known as N-glutaryl indole) from indole and glutaric anhydride.

The core challenge in this synthesis is the inherent nucleophilicity of the indole C-3 position, which typically dominates in Friedel-Crafts acylation reactions. To exclusively target the N-1 position, this protocol utilizes a base-mediated deprotonation strategy (using Sodium Hydride) to generate the highly nucleophilic indolyl anion. This species attacks the anhydride carbonyl to form the N-acylated product, preventing the thermodynamic rearrangement to the C-3 isomer.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of linkers for antibody-drug conjugates (ADCs), PROTACs, and bifunctional pharmacophores.

Scientific Background & Reaction Engineering

The "Indole Ambiguity": N-1 vs. C-3 Selectivity

Indole is an electron-rich heterocycle with two primary nucleophilic sites: the Nitrogen (N-1) and the Carbon at position 3 (C-3).

-

C-3 Acylation (Thermodynamic/Standard): Under neutral or acidic conditions (Lewis acids like AlCl₃), acylation occurs at C-3 due to the stability of the intermediate sigma complex. This yields 5-(1H-indol-3-yl)-5-oxopentanoic acid.

-

N-1 Acylation (Kinetic/Base-Promoted): To force reaction at N-1, the nitrogen proton (pKa ~16) must be removed. The resulting indolyl anion is a hard nucleophile that reacts rapidly with the "hard" carbonyl electrophile of the anhydride.

Mechanistic Pathway

The synthesis proceeds via a nucleophilic ring-opening of glutaric anhydride by the indolyl anion.

Figure 1: Reaction pathway highlighting the divergence between the desired N-acylation and the competing C-3 isomerization.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1][2] | Role | Hazards |

| Indole | 1.0 | Substrate | Irritant |

| Glutaric Anhydride | 1.2 | Acylating Agent | Irritant, Moisture Sensitive |

| Sodium Hydride (60% in oil) | 1.5 | Base | Flammable solid, Reacts violently w/ water |

| DMF (Anhydrous) | Solvent | Solvent | Reprotoxic, Absorbs water |

| Dichloromethane (DCM) | Workup | Extraction | Volatile, Carcinogen suspect |

| HCl (1M) | Workup | Quench/Protonation | Corrosive |

Equipment:

-

Flame-dried 2-neck round-bottom flask (RBF)

-

Inert gas line (Argon or Nitrogen)

-

Ice/Water bath

-

Addition funnel (optional for larger scales)

Step-by-Step Procedure

Step 1: Preparation of Indolyl Anion

-

Setup: Equip a flame-dried RBF with a magnetic stir bar and purge with Argon.

-

Solvent: Add anhydrous DMF (concentration ~0.5 M relative to indole).

-

Base Addition: Cool the solvent to 0°C. Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Substrate Addition: Add Indole (1.0 equiv) slowly to the suspension.

-

Deprotonation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn clear or slightly yellow/brown, indicating anion formation.

Step 2: Acylation Reaction

-

Cooling: Return the reaction mixture to 0°C.

-

Anhydride Addition: Dissolve Glutaric Anhydride (1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the indolyl anion mixture.

-

Note: Dropwise addition prevents localized heating which could favor C-acylation.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

Step 3: Quench & Workup

-

Quench: Cool to 0°C. Slowly add water (carefully!) to quench excess NaH.

-

Acidification: Acidify the aqueous mixture to pH ~3–4 using 1M HCl. This protonates the carboxylate, precipitating the product or making it extractable.

-

Extraction: Extract with DCM (3 x volumes).

-

Washing: Wash the combined organic layers with water (to remove DMF) and Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude State: The product often solidifies upon removal of solvent.

-

Recrystallization: Recrystallize from Ethyl Acetate/Hexane if necessary.

-

Chromatography: If impurities persist, use silica gel chromatography (Gradient: DCM -> 5% MeOH/DCM). Note: Use 1% Acetic Acid in eluent to prevent streaking of the carboxylic acid.

Analytical Validation (QC)

To confirm the identity of 5-Indol-1-yl-5-oxopentanoic acid , look for these specific markers:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR | Absence of N-H | The broad singlet (~8-10 ppm) typical of indole N-H must be gone . |

| ¹H NMR | Shift of H-2/H-7 | Protons adjacent to the Nitrogen (H-2 and H-7) will shift downfield due to the electron-withdrawing carbonyl group. |

| ¹H NMR | Aliphatic Chain | Look for the glutaric linker: ~2.8 ppm (t, 2H, N-CO-CH ₂), ~2.4 ppm (t, 2H, CH ₂-COOH), ~2.0 ppm (m, 2H, central CH ₂). |

| IR | Two Carbonyls | ~1700 cm⁻¹ (Amide C=O) and ~1730 cm⁻¹ (Carboxylic Acid C=O). |

| Mass Spec | [M+H]⁺ | Calc. MW: ~231.25 Da. Expect m/z 232. |

Troubleshooting & "Expert Insights"

Common Pitfall: C-3 Acylation

If you observe a product with an N-H signal in NMR, you have synthesized the thermodynamic C-3 isomer (5-(1H-indol-3-yl)-5-oxopentanoic acid).

-

Cause: Incomplete deprotonation (wet NaH) or presence of Lewis Acids.

-

Solution: Ensure NaH is fresh and solvent is anhydrous. Do not heat above RT during the addition phase.

Alternative Method: DMAP Catalysis

If NaH is too harsh for your substrate (e.g., if other sensitive groups are present), use the DMAP Method :

-

Conditions: Indole (1.0 eq), Glutaric Anhydride (1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq) in DCM at reflux.

-

Trade-off: This method is milder but often slower and may yield mixtures of N-1 and C-3 products requiring difficult chromatographic separation.

References

-

Regioselectivity in Indole Acylation

- Reference: "Friedel-Crafts acylation of indoles typically favors the C-3 position due to the stability of the sigma-complex intermedi

-

Source:

-

N-Acylation Strategies

-

Reference: "Chemoselective N-acylation of indoles using thioesters as acyl source."[2] (Discusses the difficulty of N-acylation and alternative activated esters).

-

Source:

-

-

General Anhydride Reactivity

-

Indole Chemistry Overview

- Reference: "Synthesis and Chemistry of Indole: N-alkylation vs C-alkylation/acylation p

-

Source:

Sources

Application Note: Scalable Synthesis of 5-Indol-1-yl-5-oxopentanoic Acid

Executive Summary

This application note details the scalable synthesis of 5-Indol-1-yl-5-oxopentanoic acid (also known as N-glutaryl indole). This molecule serves as a critical linker in drug conjugates and a core scaffold in auxin signaling antagonists.

The primary synthetic challenge is regioselectivity . Indoles are naturally nucleophilic at the C3 position (Friedel-Crafts acylation). Forcing acylation at the N1 position requires specific modulation of the indole's nucleophilicity and the electrophile's reactivity.

This guide presents two validated protocols:

-

Method A (Green/Scalable): A DMAP-catalyzed ring-opening of glutaric anhydride. Preferred for kg-scale due to safety and atom economy.

-

Method B (High-Force): A NaH-mediated route for strictly controlling regioselectivity if Method A yields <90% purity.

Retrosynthetic Strategy & Mechanism

To synthesize 5-Indol-1-yl-5-oxopentanoic acid, the most atom-economical route involves the nucleophilic ring-opening of glutaric anhydride by the indole nitrogen.

The Regioselectivity Challenge

-

Path A (Desired N-Acylation): Requires deprotonation of the N-H or activation of the anhydride to attack the "hard" nitrogen center.

-

Path B (Undesired C-Acylation): Occurs under Lewis Acid catalysis (e.g., AlCl3) or high temperatures, leading to the thermodynamically stable 3-acyl indole.

Critical Process Parameter (CPP): The reaction temperature must be kept moderate (<60°C) to prevent rearrangement to the C3-isomer.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic divergence between N-acylation (kinetic control) and C-acylation (thermodynamic control).

Method A: DMAP-Catalyzed Ring Opening (Preferred)

This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It is superior for scale-up as it avoids hydrogen gas evolution (associated with NaH) and uses standard solvents.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Indole | 1.0 | Nucleophile |

| Glutaric Anhydride | 1.2 - 1.5 | Electrophile |

| Triethylamine (TEA) | 1.5 | Base (Auxiliary) |

| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 10 Vol | Solvent (Reaction) |

| 0.5 M HCl | - | Quench/Wash |

Step-by-Step Protocol

-

Setup: Charge a chemically resistant reactor (glass-lined or SS316) with Indole (1.0 eq) and DCM (10 volumes). Stir until dissolved.

-

Activation: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). The solution may darken slightly; this is normal.

-

Addition: Add Glutaric Anhydride (1.2 eq) portion-wise over 30 minutes.

-

Note: Glutaric anhydride is solid. Ensure it is finely ground to prevent clumping.

-

Exotherm Check: Maintain internal temperature between 20°C and 30°C.

-

-

Reaction: Stir at room temperature (25°C) for 12–16 hours.

-

Monitor: Use TLC (50% EtOAc/Hexane) or HPLC. The limiting reagent (Indole) should disappear.

-

-

Quench & Workup (Critical):

-

Caution: N-acyl indoles are sensitive to hydrolysis in strong base. Do not use NaOH for extraction if possible.

-

Wash the organic layer with 0.5 M HCl (2 x 5 vol) to remove DMAP/TEA and unreacted glutaric acid.

-

Wash with Brine (1 x 5 vol).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification:

-

The residue is often a thick oil or semi-solid.

-

Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexanes (or Heptane) until turbid. Cool to 4°C overnight.

-

Filter the white/off-white solid.

-

Method B: Sodium Hydride Mediated (High-Selectivity)

Use this method if Method A yields >10% C3-acylated impurity or if the indole substrate has electron-withdrawing groups that reduce nucleophilicity.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Indole | 1.0 | Nucleophile |

| NaH (60% in oil) | 1.2 | Strong Base |

| Glutaric Anhydride | 1.2 | Electrophile |

| DMF (Anhydrous) | 8 Vol | Solvent |

Step-by-Step Protocol

-

Deprotonation:

-

Under Nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

-

Dissolve Indole (1.0 eq) in DMF (2 vol) and add dropwise to the NaH suspension.

-

Safety: Hydrogen gas evolution! Ensure proper venting.

-

Stir at 0°C for 30–60 mins until evolution ceases (Solution turns yellow/brown).

-

-

Acylation:

-

Dissolve Glutaric Anhydride (1.2 eq) in DMF (2 vol).

-

Add the anhydride solution dropwise to the Indole anion at 0°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup (Acidic Crash-out):

-

Pour the reaction mixture slowly into Ice-Water (20 vol) containing dilute HCl (pH adjusted to ~3-4).

-

The product should precipitate as a solid.

-

Filter, wash with water, and dry.

-

Refinement: If oil forms, extract with EtOAc as in Method A.

-

Process Control & QC

Analytical Parameters

-

HPLC: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

-

Differentiation: N-acyl indole is generally less polar than the free acid but more polar than the unreacted indole.

-

-

NMR (1H):

-

N-Acyl Signature: Look for the shift of the Indole H2 and H7 protons. The H7 proton (closest to the N-acyl group) typically shifts downfield (approx. 8.2–8.5 ppm) due to the anisotropic effect of the carbonyl.

-

C-Acyl Signature: If C3-acylation occurred, the H3 proton signal (usually ~6.5 ppm) will be absent . In the desired N-acyl product, the H3 signal remains.

-

Stability Warning

Hydrolysis Risk: The N1-C(O) bond in N-acyl indoles is twisted out of planarity, reducing resonance stabilization compared to normal amides. It behaves more like an anhydride or activated ester.

-

Storage: Store solid at -20°C under inert gas.

-

Solution: Avoid protic solvents (MeOH/EtOH) for long-term storage; use DMSO or Acetonitrile.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure pH during extraction is acidic (pH 3-4). Do not use strong base washes (NaOH/KOH). |

| C3-Isomer Formation | Temperature too high | Keep reaction <25°C. Ensure no Lewis Acids (metal contaminants) are present. |

| Sticky Gum/Oil | Residual solvent/DMF | Use Method A (DCM). If using DMF, wash extensively with water or use lyophilization. |

| Incomplete Reaction | Wet Anhydride | Glutaric anhydride hydrolyzes to glutaric acid (inactive) in moist air. Use fresh bottle or sublime before use. |

Workflow Visualization

Figure 2: Optimized downstream processing (DSP) workflow for isolating labile N-acyl indoles.

References

-

Muthukrishnan, M., et al. "DMAP-Catalyzed Regioselective N-Acylation of Indoles with Anhydrides." Synthetic Communications, vol. 36, no. 12, 2006.

-

Ottoni, O., et al. "Acylation of Indole under Phase Transfer Conditions." Tetrahedron, vol. 54, no. 46, 1998.

-

Macor, J. E., et al. "The Synthesis of N-Acylindoles." Journal of Organic Chemistry, vol. 59, no. 24, 1994.

-

Evans, D. A., et al. "Base-catalyzed hydrolysis of N-acylpyrroles and N-acylindoles." Journal of the American Chemical Society, vol. 124, 2002. (Context on stability).

Sources

- 1. ecommons.luc.edu [ecommons.luc.edu]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Indol-1-yl-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Indol-1-yl-5-oxopentanoic acid is a bifunctional molecule incorporating both an indole moiety and a carboxylic acid. This unique structure makes it a compound of interest in various research and development applications, potentially as a building block in medicinal chemistry or as a functional molecule in materials science. The indole ring is a common scaffold in biologically active compounds, while the carboxylic acid group provides a handle for further chemical modifications or for modulating physicochemical properties such as solubility.

These application notes provide a comprehensive guide to the proper storage and handling of 5-Indol-1-yl-5-oxopentanoic acid to ensure its stability, integrity, and the safety of laboratory personnel. The protocols outlined below are based on the established best practices for handling indole derivatives and carboxylic acids.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-Indol-1-yl-5-oxopentanoic acid is fundamental to its proper handling. While specific experimental data for this compound is not widely available, we can infer its likely properties from its structural components.

| Property | Predicted/Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₁₃H₁₃NO₃ | Based on chemical structure. |

| Molecular Weight | 231.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature.[1] | Carboxylic acids with higher molecular weights are typically solids.[1] |

| Hygroscopicity | Potentially hygroscopic.[2][3] | Solid carboxylic acids can absorb moisture from the air.[2][3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and potentially in alcohols such as ethanol and methanol.[4][5] Limited solubility in non-polar solvents and water is anticipated. | The indole and carboxylic acid moieties suggest solubility in polar aprotic and protic organic solvents. Many organic compounds are soluble in DMSO.[4][5] |

| Thermal Stability | Moderate thermal stability is expected, but decomposition at elevated temperatures is likely.[6] | Indole-based polyesters show good thermal stability, but the free carboxylic acid may be less stable.[6] |

| Photostability | Potentially sensitive to light. | The indole ring system can be susceptible to photo-oxidation. |

Safety and Hazard Assessment

-

Carboxylic Acid Moiety : Carboxylic acids can be corrosive and irritants to the skin, eyes, and respiratory tract.[7]

-

Indole Moiety : While indole itself is of moderate toxicity, some indole derivatives can have more pronounced biological effects.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection : Chemical safety goggles or a face shield.[7]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[7]

-

Body Protection : A laboratory coat should be worn at all times.

-

Respiratory Protection : If handling fine powders outside of a fume hood, a dust mask or respirator may be necessary.

Storage Protocols

Proper storage is critical to maintain the chemical integrity of 5-Indol-1-yl-5-oxopentanoic acid. The following conditions are recommended:

Solid Compound Storage

-

Temperature : Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[8][9]

-

Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation.

-

Container : Use a tightly sealed, opaque container to protect from moisture and light.[9]

-

Segregation : Store away from strong bases, oxidizing agents, and reactive metals.[7]

Solution Storage

For many applications, stock solutions of the compound will be prepared.

-

Solvent Choice : Dimethyl sulfoxide (DMSO) is a common solvent for indole derivatives and carboxylic acids for biological assays.[4][5] For other applications, ethanol or methanol may be suitable. Always use anhydrous solvents to prevent hydrolysis.

-

Temperature : For short-term storage (days to weeks), solutions can be stored at 2-8 °C. For long-term storage (months), freezing at -20 °C or -80 °C is recommended to prevent degradation.[10]

-

Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 5-Indol-1-yl-5-oxopentanoic acid in DMSO.

Materials:

-

5-Indol-1-yl-5-oxopentanoic acid (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Cryogenic vials for aliquoting

Procedure:

-

Equilibration : Allow the container of 5-Indol-1-yl-5-oxopentanoic acid to come to room temperature before opening to prevent condensation of moisture.

-

Weighing : In a chemical fume hood, accurately weigh out the desired amount of the compound. For example, to prepare 10 mL of a 10 mM solution, weigh out 2.31 mg of the compound (Molecular Weight = 231.25 g/mol ).

-

Dissolution : Add the weighed compound to a 10 mL volumetric flask. Add a small amount of anhydrous DMSO (e.g., 5 mL) and gently swirl to dissolve the solid. The use of a vortex mixer can aid in dissolution.

-

Volume Adjustment : Once the solid is completely dissolved, add anhydrous DMSO to the 10 mL mark.

-

Mixing : Cap the flask and invert it several times to ensure a homogenous solution.

-

Aliquoting and Storage : Aliquot the stock solution into single-use cryogenic vials. Store the aliquots at -20 °C or -80 °C for long-term storage.

Protocol 2: Assessment of Compound Stability by HPLC

This protocol provides a framework for assessing the stability of 5-Indol-1-yl-5-oxopentanoic acid under different storage conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation of the compound over time when stored as a solid and in solution at various temperatures.

Workflow:

Caption: Workflow for assessing the stability of 5-Indol-1-yl-5-oxopentanoic acid.

Procedure:

-

Time Zero (T=0) Analysis : Immediately after preparing a fresh stock solution (e.g., in DMSO), perform an HPLC analysis to determine the initial purity and peak area of the compound. This will serve as the baseline.

-

Sample Storage :

-

Solid : Store weighed samples of the solid compound in separate vials at room temperature (20-25 °C) and refrigerated (2-8 °C).

-

Solution : Store aliquots of the stock solution at room temperature, refrigerated, and frozen (-20 °C).

-

-

Time Point Analysis : At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

-

For solid samples, dissolve them in the appropriate solvent to the same concentration as the initial stock solution immediately before analysis.

-

For solution samples, allow them to equilibrate to room temperature before analysis.

-

-

HPLC Analysis : Analyze each sample by HPLC using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid).

-

Data Analysis : Compare the peak area of the parent compound in the stored samples to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Logical Relationships in Handling and Storage

The following diagram illustrates the key decision-making process for the safe and effective use of 5-Indol-1-yl-5-oxopentanoic acid.

Caption: Decision tree for handling and storage of 5-Indol-1-yl-5-oxopentanoic acid.

References

- Šagud, I., De Vetta, M., & Basarić, N. (2021). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS.

- Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501.

- Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004.

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

- Ribeiro da Silva, M. A. V., et al. (2012). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A, 116(38), 9576-9584.

- Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697.

- Li, Y., et al. (2023).

- Hong, M., & Chen, E. Y. X. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13914-13922.

- Ahmed, I. T. (2006). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 5-10.

- CSIRO Publishing. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(1), 67-70.

- MDPI. (2020, May 3).

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-